Ulixertinib

Übersicht

Beschreibung

Ulixertinib ist ein neuartiger, reversibler, ATP-kompetitiver Inhibitor der extrazellulären signalregulierten Kinase 1 und 2 (ERK1/2). Es hat eine hohe Potenz und Selektivität für ERK1/2 gezeigt, was es zu einem vielversprechenden Kandidaten für die Behandlung verschiedener Tumoren macht, insbesondere solcher, die durch Mutationen im Mitogen-aktivierten Proteinkinase (MAPK)-Signalweg angetrieben werden .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ulixertinib umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte Potenz und Selektivität zu erreichen. Spezifische Details zu den Synthesewegen und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet typischerweise eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die behördlichen Standards für die pharmazeutische Produktion zu erfüllen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ulixertinib durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound modifizieren, was seine Aktivität möglicherweise verändert.

Substitution: Substitutionsreaktionen können verschiedene Substituenten in das this compound-Molekül einführen, wodurch seine Potenz und Selektivität beeinflusst werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können für Substitutionsreaktionen verwendet werden, abhängig von der gewünschten Modifikation.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre biologische Aktivität untersucht werden können.

Wissenschaftliche Forschungsanwendungen

Ulixertinib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um den MAPK-Signalweg und seine Rolle in der zellulären Signalübertragung zu untersuchen.

Biologie: Wird auf seine Auswirkungen auf Zellproliferation, -differenzierung und -überleben in verschiedenen Zelllinien untersucht.

Medizin: Befindet sich in klinischen Studien zur Behandlung von Tumoren mit Mutationen im MAPK-Signalweg, wie z. B. Melanom und kolorektalem Karzinom

Industrie: Potenzielle Anwendungen bei der Entwicklung von zielgerichteten Krebstherapien und personalisierter Medizin.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Aktivität von ERK1/2 hemmt, die wichtige Bestandteile des MAPK-Signalwegs sind. Durch die Bindung an die ATP-Bindungsstelle von ERK1/2 verhindert this compound die Phosphorylierung und Aktivierung von nachgeschalteten Zielmolekülen, wodurch die Zellproliferation und das Überleben gehemmt werden . Dieser Mechanismus ist besonders effektiv bei Tumoren mit Mutationen im MAPK-Signalweg, bei denen die ERK1/2-Aktivität dysreguliert ist .

Wirkmechanismus

Ulixertinib exerts its effects by inhibiting the activity of ERK1/2, which are key components of the MAPK pathway. By binding to the ATP-binding site of ERK1/2, this compound prevents the phosphorylation and activation of downstream targets, thereby inhibiting cellular proliferation and survival . This mechanism is particularly effective in tumors with mutations in the MAPK pathway, where ERK1/2 activity is dysregulated .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

SCH772984: Ein weiterer ERK1/2-Inhibitor mit einem ähnlichen Wirkmechanismus.

Ravoxertinib: Ein ERK1/2-Inhibitor mit vergleichbarer Potenz und Selektivität.

LY3214996: Ein selektiver ERK1/2-Inhibitor, der in klinischen Studien für verschiedene Krebsarten eingesetzt wird.

VX-11e: Ein ERK1/2-Inhibitor mit unterschiedlichen Bindungseigenschaften.

Einzigartigkeit von Ulixertinib

This compound zeichnet sich durch seine hohe Potenz und Selektivität für ERK1/2 sowie durch seinen reversiblen und ATP-kompetitiven Hemmmechanismus aus. Es hat in präklinischen und klinischen Studien vielversprechende Ergebnisse gezeigt, insbesondere bei Tumoren mit MAPK-Signalweg-Mutationen .

Biologische Aktivität

Ulixertinib, a first-in-class ERK1/2 inhibitor (also known as BVD-523), has emerged as a promising therapeutic agent targeting the mitogen-activated protein kinase (MAPK) pathway, particularly in cancers driven by RAS and BRAF mutations. This article delves into the biological activity of this compound, summarizing its mechanisms of action, preclinical studies, clinical trials, and case studies that highlight its potential in treating various malignancies.

This compound selectively inhibits ERK1 and ERK2, the terminal kinases in the MAPK signaling pathway. By blocking these kinases, this compound effectively disrupts downstream signaling that promotes cell proliferation and survival in cancer cells. This inhibition is particularly relevant for tumors with mutations in the RAS-MAPK pathway, which are prevalent in several cancer types, including melanoma, neuroblastoma, and pancreatic adenocarcinoma .

Preclinical Studies

Preclinical studies have demonstrated this compound's efficacy across various cancer models. Notably:

- Pediatric Low-Grade Glioma (pLGG) : In models of pLGG, this compound showed significant inhibition of MAPK pathway activity and reduced cell viability at clinically achievable concentrations (IC50 ~62.7 nM). Combination therapies with MEK inhibitors or BH3-mimetics resulted in synergistic antiproliferative effects .

- Neuroblastoma : this compound significantly inhibited cell proliferation and colony formation in neuroblastoma cell lines. Transcriptomic analysis indicated extensive inhibition of oncogenic pathways such as EGFR, VEGF, WNT, and MAPK. Additionally, this compound enhanced the sensitivity of neuroblastoma cells to doxorubicin .

- Melanoma : A case study reported an extraordinary response in a patient with stage III BRAF D594G-mutant melanoma treated with this compound. The treatment rendered the disease resectable after demonstrating significant tumor reduction .

Clinical Trials

This compound has been evaluated in several clinical trials:

- Phase I Trials : Initial trials established a recommended phase II dose (RP2D) of 600 mg twice daily. These trials demonstrated an acceptable safety profile and early evidence of clinical activity in patients with advanced solid tumors harboring RAS or BRAF mutations .

- Combination Therapies : A Phase Ib trial combined this compound with gemcitabine and nab-paclitaxel for untreated metastatic pancreatic adenocarcinoma. This study aimed to determine the RP2D while assessing safety and efficacy outcomes .

Efficacy Data

The following table summarizes key findings from various studies on this compound's biological activity:

Eigenschaften

IUPAC Name |

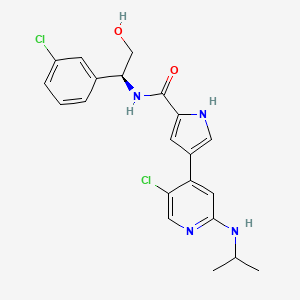

N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2N4O2/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSERXGMCDHOLSS-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025683 | |

| Record name | N-[(1S)-1-(3-Chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869886-67-9 | |

| Record name | Ulixertinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869886679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ulixertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[(1S)-1-(3-Chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ULIXERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16ZDH50O1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.